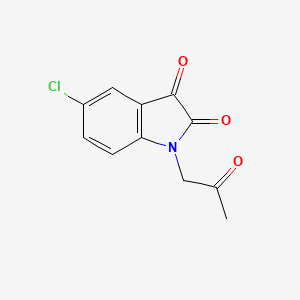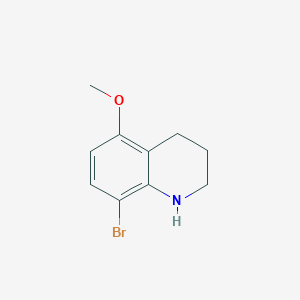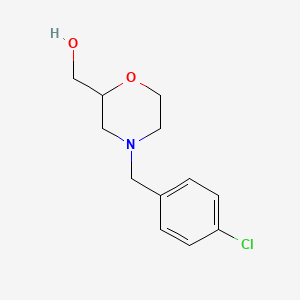
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol is a chemical compound that features a morpholine ring substituted with a 4-chlorobenzyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol typically involves the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a simpler morpholine derivative.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of (4-(4-Chlorobenzyl)morpholin-2-yl)carboxylic acid.
Reduction: Formation of (4-(4-Chlorobenzyl)morpholine).
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The presence of the 4-chlorobenzyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
(4-Benzyl-2-morpholinyl)methanol: Similar structure but lacks the chlorine atom on the benzyl group.
(4-(4-Methylbenzyl)morpholin-2-yl)methanol: Similar structure with a methyl group instead of a chlorine atom.
(4-(4-Fluorobenzyl)morpholin-2-yl)methanol: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol is unique due to the presence of the chlorine atom on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methanol |
InChI |
InChI=1S/C12H16ClNO2/c13-11-3-1-10(2-4-11)7-14-5-6-16-12(8-14)9-15/h1-4,12,15H,5-9H2 |
Clave InChI |
CLKKWAVSCFMWRY-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1CC2=CC=C(C=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)

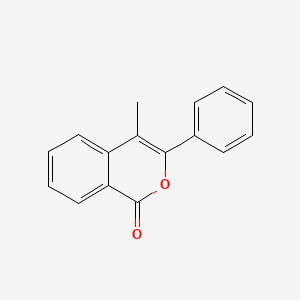


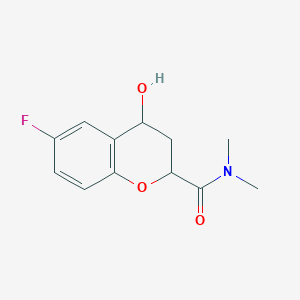

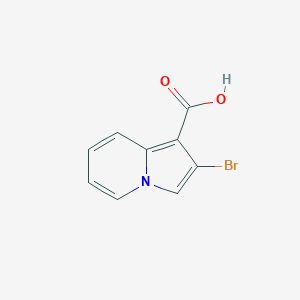
![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)
